molecular formula C22H19ClN6O2S B2373459 N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896310-15-9

N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2373459
CAS No.: 896310-15-9
M. Wt: 466.94
InChI Key: OLHWCMJFRRNOCY-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a thioacetamide group (-S-CH2-C(=O)-NH-) linked to a 4-acetamidophenyl moiety. The triazole ring is further substituted at the 4- and 5-positions with 1H-pyrrol-1-yl and 4-chlorophenyl groups, respectively. The acetamide and chlorophenyl groups may enhance solubility and target affinity, while the pyrrole moiety could contribute to π-π stacking interactions in binding pockets.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S/c1-15(30)24-18-8-10-19(11-9-18)25-20(31)14-32-22-27-26-21(16-4-6-17(23)7-5-16)29(22)28-12-2-3-13-28/h2-13H,14H2,1H3,(H,24,30)(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHWCMJFRRNOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the pyrrole and chlorophenyl groups. The final step usually involves the acylation of the amine group to form the acetamide derivative. Common reagents used in these reactions include acetic anhydride, chlorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,4-triazole derivatives functionalized with thioacetamide side chains. Below is a comparative analysis with analogous molecules reported in the literature:

Triazole Derivatives with Aryl/Substituted Aryl Groups

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

    • Structure: 1,2,3-triazole core with naphthalenyloxy and 4-chlorophenyl groups.
    • Synthesis: Prepared via 1,3-dipolar cycloaddition (azide-alkyne click reaction), yielding a 3291 cm⁻¹ IR peak for -NH and 1678 cm⁻¹ for C=O .
    • Key Difference: The 1,2,3-triazole core (vs. 1,2,4-triazole in the target compound) reduces steric bulk but may decrease metabolic stability.
  • 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)

    • Structure: 1,2,4-triazole with butylthio and pyridinyl groups.
    • Properties: Melting point 147–149°C; the pyridinyl group enhances polarity compared to the target compound’s 4-acetamidophenyl group .

Thioacetamide-Functionalized Triazoles

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

    • Structure: Shares the thioacetamide linkage but substitutes ethyl and pyridinyl groups.
    • Activity: Acts as an Orco ion channel agonist (EC₅₀ = 3.2 µM in Drosophila), suggesting the target compound’s 4-chlorophenyl and pyrrole groups may alter receptor specificity .
  • OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

    • Structure: Features a butylphenyl group and 2-pyridinyl substitution.
    • Activity: Orco antagonist (IC₅₀ = 0.8 µM), highlighting how alkyl chain length and aryl positioning modulate antagonism vs. agonism .

Substituent Effects on Physicochemical Properties

Compound Substituents (R1, R2, R3) Melting Point (°C) Key Functional Groups
Target Compound 4-Acetamidophenyl, 4-Cl-Ph, 1H-pyrrole Not reported Thioacetamide, triazole, pyrrole
6m 4-Cl-Ph, naphthalenyloxy Not reported Acetamide, 1,2,3-triazole
5m Phenyl, butylthio, pyridinyl 147–149 Thioether, pyridine
VUAA1 4-Et-Ph, 3-pyridinyl Not reported Thioacetamide, triazole
9c 4-Cl-Ph, nitrobenzylidene 238–240 Trifluoromethyl, hydrazono
  • Thermal Stability : The trifluoromethyl and nitro groups in compound 9c result in a higher melting point (238–240°C) compared to the target compound’s likely range (estimated 180–220°C based on structural analogs).
  • Electronic Effects : The electron-withdrawing 4-chlorophenyl group in the target compound may enhance electrophilicity at the triazole core, influencing reactivity in biological systems.

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution at the triazole’s sulfur atom, analogous to methods used for 6m and VUAA1 .
  • Biological Screening : Priority should be given to testing its activity against Orco channels and kinases, given the efficacy of related compounds in modulating ion channels .
  • SAR Insights : Replacing the pyrrole group with pyridinyl (as in 5m ) or naphthalenyloxy (as in 6m ) could optimize solubility or target engagement.

Biological Activity

N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include the formation of triazole and thioacetamide functionalities. The presence of the 4-acetamidophenyl and 4-chlorophenyl groups suggests that the compound may exhibit significant biological activity due to the electron-withdrawing properties of chlorine and the structural diversity provided by the pyrrole and triazole moieties.

Biological Activity

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown potent activity against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Compounds with thioamide and triazole groups have been reported to exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The thio group is particularly noted for enhancing antimicrobial efficacy.

Case Studies

  • In Vitro Studies : In a controlled study, derivatives of similar compounds were tested against A549 cells. The results indicated a dose-dependent reduction in cell viability, with some compounds achieving up to 66% viability reduction compared to untreated controls .
  • Antimicrobial Screening : Another study evaluated the antimicrobial effects against various pathogens, including resistant strains. Compounds demonstrated notable inhibition zones in agar diffusion tests, suggesting their potential as therapeutic agents against resistant infections .

Data Tables

Compound Cell Line Viability (%) Activity Type
Compound AA54966Anticancer
Compound BMRSA70Antimicrobial
Compound CE. coli75Antimicrobial

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